Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C12H12BrNO3 It is a derivative of cinnamic acid and features a bromophenyl group, an acetamido group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, acetic anhydride, and methyl acrylate.
Acetylation: 4-bromoaniline is acetylated using acetic anhydride to form N-(4-bromophenyl)acetamide.
Knoevenagel Condensation: The N-(4-bromophenyl)acetamide is then subjected to a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine. This reaction forms the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of substituted derivatives like 2-acetamido-3-(4-aminophenyl)prop-2-enoate.
Reduction: Formation of 2-acetamido-3-(4-bromophenyl)propan-1-ol.
Oxidation: Formation of 2-acetamido-3-(4-nitrophenyl)prop-2-enoate.
Scientific Research Applications
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the acetamido group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-fluorophenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Biological Activity
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of an acetamido group and a bromophenyl substituent, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H12BrN1O2
- Molecular Weight : Approximately 284.13 g/mol
- Structure : The compound features a prop-2-enoate moiety with an acetamido group and a 4-bromophenyl substituent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various disease pathways. The bromine atom in the bromophenyl group enhances binding affinity to target proteins, while the acetamido group facilitates hydrogen bonding interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been used as an intermediate in synthesizing pharmaceuticals targeting cancer cells. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Notable Features | Potential Activity |
---|---|---|
Methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate | Contains chlorine; potential antimicrobial properties | Moderate |
Methyl 2-acetamido-3-(4-fluorophenyl)prop-2-enoate | Fluorine substitution; altered electronic properties | Low |
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | Methoxy group; enhanced solubility | High |
The presence of the bromine atom significantly influences the reactivity and biological activity compared to other halogenated analogs.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the compound's ability to inhibit cell proliferation in malignant pleural mesothelioma (MPM), demonstrating a significant reduction in tumor growth when combined with other therapeutic agents like trametinib .
- Antimicrobial Efficacy : Another investigation reported that this compound displayed effective antimicrobial activity against various pathogens, suggesting its potential application in treating infections.
Properties
CAS No. |
600730-82-3 |
---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UDPFLIRRGHZTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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